molecular formula C17H15ClN2O2 B2432787 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone CAS No. 478029-60-6

3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone

Cat. No. B2432787
M. Wt: 314.77
InChI Key: WGTMBKOHCCELQM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Molecular Structure Analysis

The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes are established and found to be in strong correlation with experimental results .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .


Physical And Chemical Properties Analysis

A first principles study of key electronic, optical, second and third order nonlinear optical properties of a similar compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been conducted . The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

Scientific Research Applications

Synthesis and Antiviral Evaluations

Compounds derived from 3-(4-chlorophenyl) oxiranyl, closely related to the chemical of interest, have been synthesized and evaluated for their potential antiviral properties. These compounds were formed through various reactions involving hydrazine derivatives and other nucleophiles, leading to a range of derivatives for antiviral evaluation (Sayed & Ali, 2007).

Anticancer and Antimicrobial Agents

A study on 1,3-oxazole clubbed pyridyl-pyrazolines, which include structures similar to the chemical , found these compounds to be effective against cancer cell lines and pathogenic strains, indicating their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Benzimidazole Derivatives Synthesis

Research on benzimidazole derivatives, incorporating elements of the target chemical, explored the synthesis and reactions of these compounds, leading to various heterocyclic structures. These derivatives hold significance in the field of organic synthesis and medicinal chemistry (Fikry et al., 2015).

DFT Study on Chemical Reactivity

A Density Functional Theory (DFT) study on imidazo[1,2-a]pyridinyl-chalcone series, closely related to the compound of interest, provided insights into the chemical reactivity and molecular interactions of these compounds. This study is crucial for understanding the organic synthesis and medicinal applications of these compounds (Konaté, Affi, & Ziao, 2021).

Novel Imidazo[1,2-a]pyrimidine Compounds Synthesis

Research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds, which share structural similarities with the target chemical, contributed to the development of new compounds with potential applications in various scientific fields (Liu, 2013).

Photochromic Systems and Imidazo[1,2-a]pyridine Rings

Studies on diarylethene derivatives with imidazo[1,2-a]pyridine rings provided insights into thermally irreversible photochromic systems. This research is significant for the development of materials with photoresponsive properties (Nakayama, Hayashi, & Irie, 1991).

properties

IUPAC Name

3-(4-chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-17(20-9-3-2-4-16(20)19-11)15(22)10-14(21)12-5-7-13(18)8-6-12/h2-9,14,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTMBKOHCCELQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CC(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone

Citations

For This Compound
1
Citations
H Yabuuchi, S Niijima, H Takematsu, T Ida, T Hirokawa… - researchgate.net
Supplementary methods Calculation of chemical and protein descriptors Construction of the prediction model using SVM LBVS methods based on chemical similarity Five-fold CV for …
Number of citations: 4 www.researchgate.net

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